molecular formula C9H9N3S B11808700 5-(Pyridin-3-ylmethyl)thiazol-2-amine

5-(Pyridin-3-ylmethyl)thiazol-2-amine

Cat. No.: B11808700
M. Wt: 191.26 g/mol
InChI Key: WAGKWLKIFSEKDP-UHFFFAOYSA-N
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Description

5-(Pyridin-3-ylmethyl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-ylmethyl)thiazol-2-amine typically involves the reaction of pyridine-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiazole derivative. The reaction is usually carried out in ethanol with the addition of a catalytic amount of hydrochloric acid. The mixture is refluxed for several hours, and the product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-ylmethyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyridin-3-ylmethyl)thiazol-2-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-ylmethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-ylmethyl)thiazol-2-amine is unique due to the combination of the thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

5-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S/c10-9-12-6-8(13-9)4-7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H2,10,12)

InChI Key

WAGKWLKIFSEKDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CN=C(S2)N

Origin of Product

United States

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